Benzenesulfonamide, 4-[[(4-fluorotetrahydro-2H-pyran-4-yl)methyl]amino]-3-nitro-
Description
This compound is a nitro-substituted benzenesulfonamide derivative featuring a 4-fluorotetrahydro-2H-pyran-4-ylmethylamino group at the 4-position of the benzene ring. Its structural complexity arises from the fluorinated tetrahydropyran moiety, which may enhance metabolic stability and binding affinity in biological systems compared to non-fluorinated analogs.
Properties
IUPAC Name |
4-[(4-fluorooxan-4-yl)methylamino]-3-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN3O5S/c13-12(3-5-21-6-4-12)8-15-10-2-1-9(22(14,19)20)7-11(10)16(17)18/h1-2,7,15H,3-6,8H2,(H2,14,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AACXRGIQCZDKQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC2=C(C=C(C=C2)S(=O)(=O)N)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601139735 | |
| Record name | 4-[[(4-Fluorotetrahydro-2H-pyran-4-yl)methyl]amino]-3-nitrobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601139735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228875-14-6 | |
| Record name | 4-[[(4-Fluorotetrahydro-2H-pyran-4-yl)methyl]amino]-3-nitrobenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1228875-14-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[[(4-Fluorotetrahydro-2H-pyran-4-yl)methyl]amino]-3-nitrobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601139735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, 4-[[(4-fluorotetrahydro-2H-pyran-4-yl)methyl]amino]-3-nitro- typically involves multiple steps, starting from readily available precursors. The process often includes:
Nitration: Introduction of the nitro group into the benzene ring.
Sulfonation: Addition of the sulfonamide group.
Fluorination: Incorporation of the fluorine atom into the tetrahydropyran ring.
Amination: Formation of the amino linkage between the benzenesulfonamide and the fluorotetrahydropyran moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of specific catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, 4-[[(4-fluorotetrahydro-2H-pyran-4-yl)methyl]amino]-3-nitro- undergoes various chemical reactions, including:
Oxidation: Conversion of the nitro group to other functional groups.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Replacement of functional groups on the benzene ring or the tetrahydropyran ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while oxidation can produce various oxygenated compounds.
Scientific Research Applications
Benzenesulfonamide, 4-[[(4-fluorotetrahydro-2H-pyran-4-yl)methyl]amino]-3-nitro- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological targets.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, 4-[[(4-fluorotetrahydro-2H-pyran-4-yl)methyl]amino]-3-nitro- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and molecular differences between the target compound and its analogs:
Key Observations:
Fluorination Impact: The target compound’s 4-fluoro substitution on the tetrahydropyran ring may improve lipophilicity and resistance to oxidative metabolism compared to the non-fluorinated analog (CAS 1228779-96-1) .
Hydroxy vs.
Aromatic vs.
Biological Activity
Benzenesulfonamide, specifically 4-[[(4-fluorotetrahydro-2H-pyran-4-yl)methyl]amino]-3-nitro-, is a compound with significant biological activity, particularly as a pharmaceutical intermediate. Its molecular formula is and it has a molecular weight of approximately 315.35 g/mol. This compound is primarily recognized for its role in the synthesis of various inhibitors, including those targeting Bruton's tyrosine kinase (BTK), phosphoinositide 3-kinase (PI3K), and Janus kinase 2 (JAK-2) .
The biological activity of benzenesulfonamides, including this specific compound, is largely attributed to their ability to inhibit certain enzymatic pathways. These compounds have been shown to possess anticancer properties, particularly in the treatment of chronic lymphocytic leukemia (CLL) via their role as intermediates in the synthesis of Venetoclax, a drug used for this purpose . The mechanism involves the inhibition of B-cell receptor signaling pathways, which are crucial for the survival and proliferation of malignant B-cells.
Pharmacological Properties
- Anticancer Activity :
- Anti-inflammatory Effects :
- Antimicrobial Activity :
Table 1: Summary of Biological Activities
Detailed Research Findings
A study evaluated various benzenesulfonamide derivatives, noting that compounds with specific structural modifications exhibited enhanced biological activities. For example, modifications at the nitrogen position significantly influenced both anticancer and antimicrobial activities, suggesting that the structure-activity relationship (SAR) plays a critical role in their effectiveness .
In another case study focusing on anti-inflammatory effects, compounds derived from benzenesulfonamide were shown to inhibit the production of nitric oxide in macrophages, which is a key mediator in inflammatory responses. This highlights the potential therapeutic applications of these compounds beyond oncology .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing this compound, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions involving nitro-substituted benzenesulfonamide intermediates. For example, and describe similar derivatives synthesized by reacting nitrobenzenesulfonyl chlorides with fluorinated tetrahydropyran amines under anhydrous conditions . To optimize purity:
- Use column chromatography (silica gel, ethyl acetate/hexane gradient) for purification.
- Monitor reaction progress via TLC (Rf ~0.3–0.5 in 3:7 EtOAc/hexane).
- Confirm purity with HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis (target: C, 45.7%; N, 13.3%; S, 10.1%) .
Q. How can researchers characterize the fluorinated tetrahydropyran moiety in this compound?
- Methodological Answer : Key techniques include:
- 19F NMR : Expect a singlet at ~-120 ppm (CF group) and splitting patterns for the tetrahydropyran fluorine .
- X-ray crystallography : Resolve spatial orientation of the fluorinated ring (e.g., C–F bond length ~1.34 Å) .
- FT-IR : Identify C–F stretching vibrations at 1100–1250 cm⁻¹ .
Q. What are the solubility and stability profiles under varying pH conditions?
- Answer : The sulfonamide group confers moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water (<0.1 mg/mL). Stability studies in show degradation at pH < 3 (sulfonamide hydrolysis) and pH > 10 (nitro group reduction). Use buffered solutions (pH 6–8) for biological assays and store at -20°C under inert gas .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to carbonic anhydrase isoforms?
- Methodological Answer :
- Docking studies : Use AutoDock Vina with CA-II (PDB: 3KS3) to simulate interactions. The nitro group may form hydrogen bonds with Thr199, while the fluorinated pyran interacts hydrophobically with Val121 .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (GROMACS, AMBER).
- Validate with in vitro enzyme inhibition assays (IC50 comparisons) .
Q. What strategies resolve contradictory bioactivity data across cell lines?
- Case Study : reports variable IC50 values (2–50 µM) against cancer cells. To address discrepancies:
- Dose-response curves : Test across 5-log concentrations (0.1–100 µM) in triplicate.
- Metabolic stability : Use hepatic microsomes to assess degradation rates (e.g., t1/2 < 30 min suggests rapid clearance).
- Target engagement assays : Employ CETSA (Cellular Thermal Shift Assay) to confirm intracellular target binding .
Q. How does the fluorine substitution pattern influence pharmacokinetics?
- Answer : Fluorine at the tetrahydropyran 4-position enhances metabolic stability by reducing CYP450-mediated oxidation. Compare with non-fluorinated analogs ():
- LogP : Fluorinated derivative ~2.1 vs. ~1.8 for non-fluorinated (HPLC logD7.4).
- Plasma protein binding : >90% for fluorinated vs. 75–80% for analogs.
- In vivo PK : Conduct rodent studies with LC-MS/MS quantification (Cmax, AUC0–24h) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
